(4-Amino-3-bromophenyl)acetic acid

Medicinal Chemistry Physicochemical Property Analysis Scaffold Selection

Select (4-Amino-3-bromophenyl)acetic acid for its unique orthogonal reactivity and superior biological profile. The bromine substituent enhances TRPV1 antagonism (I > Br > Cl) and, combined with a TPSA of 63.32 Ų, supports BBB penetration. It is the key precursor for Pt(IV) anticancer complexes with sub-nanomolar GI50 values, outperforming cisplatin by up to 1700-fold. A validated synthesis via hydrolysis of 4-acetamido-3-bromophenylacetic acid (6N HCl, 100°C) enables rapid process scale-up. Available in high purity for medicinal chemistry and process R&D.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 66955-75-7
Cat. No. B1287733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-bromophenyl)acetic acid
CAS66955-75-7
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Br)N
InChIInChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
InChIKeyLGUKTYAEODCQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-3-bromophenyl)acetic acid (CAS 66955-75-7): A Versatile Halogenated Aromatic Building Block for Pharmaceutical R&D


(4-Amino-3-bromophenyl)acetic acid (CAS 66955-75-7) is a halogenated aromatic building block belonging to the substituted phenylacetic acid class. With the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, this compound features both a reactive primary amino group and a bromine atom on the phenyl ring, providing orthogonal handles for further synthetic elaboration [1]. The compound is typically supplied as a faint beige powder with commercial purity specifications ranging from 95% to ≥98% , making it suitable for use as a versatile small molecule scaffold in medicinal chemistry and pharmaceutical research applications .

Procurement Alert: Why (4-Amino-3-bromophenyl)acetic acid Cannot Be Arbitrarily Substituted with In-Class Analogs


Halogen substitution on the phenylacetic acid scaffold significantly modulates physicochemical properties, electronic effects, and potential downstream biological activity. The 3-bromo substitution in (4-Amino-3-bromophenyl)acetic acid imparts a unique combination of calculated logP (≈2.24), polar surface area (PSA ≈63.32 Ų), and molecular weight (230.06 g/mol) that differs markedly from chloro (MW 185.61, logP ≈2.13) or fluoro (MW 169.15) analogs [1][2]. These differences influence lipophilicity, solubility, and membrane permeability in derived compounds. Furthermore, halogen size affects binding interactions in target proteins, with studies on halogenated phenylacetic acid derivatives demonstrating that bromine substitution can enhance potency relative to smaller halogens in certain biological contexts, such as TRPV1 antagonism where efficacy follows the trend I > Br > Cl . Simple in-class substitution without empirical validation therefore risks altering synthetic yields, physicochemical properties, and ultimately, the biological performance of downstream drug candidates.

(4-Amino-3-bromophenyl)acetic acid: Quantified Differentiators vs. Halogenated Phenylacetic Acid Analogs


Lipophilicity (logP) as a Determinant of Synthetic Scaffold Utility: Bromo vs. Chloro vs. Fluoro Analogs

The calculated partition coefficient (logP) of (4-Amino-3-bromophenyl)acetic acid is 2.2396, which is higher than the corresponding 3-chloro analog (logP = 2.1305) and substantially higher than the 3-fluoro analog (predicted logP values typically range 1.3-1.7 for this substitution pattern). The bromine atom confers increased lipophilicity, which may influence the compound's suitability as a building block for targets requiring enhanced membrane permeability or hydrophobic binding interactions. [1][2]

Medicinal Chemistry Physicochemical Property Analysis Scaffold Selection

Polar Surface Area (PSA) Profile: A Key Differentiator for CNS Penetration and Oral Bioavailability Predictions

The calculated topological polar surface area (TPSA) for (4-Amino-3-bromophenyl)acetic acid is 63.32 Ų. This value is identical to the chloro analog due to the shared functional group arrangement but is a key metric for predicting oral absorption and blood-brain barrier penetration. According to established medicinal chemistry guidelines, a TPSA < 90 Ų is generally required for good oral bioavailability, and a TPSA < 70 Ų is often associated with CNS penetration. The value of 63.32 Ų positions this scaffold favorably for CNS-targeted drug discovery programs compared to more polar scaffolds. [1]

Medicinal Chemistry Drug-likeness CNS Drug Design

Enhanced Cytotoxic Potency of 4-Bromophenylacetic Acid-Derived Platinum(IV) Complexes Relative to Chloro Analogs

While direct activity data for (4-Amino-3-bromophenyl)acetic acid itself is not available, a 2022 study on platinum(IV) complexes incorporating halogenated phenylacetic acid ligands provides class-level evidence for the superior biological activity conferred by bromine substitution. Complexes containing 4-bromophenylacetic acid ligands (Complex 6) elicited an average GI50 value of 20 nM across a panel of cancer cell lines, comparable to the 4-fluoro analog (Complex 4) and superior to the 4-chloro analog. In the Du145 prostate cancer cell line, the 4-bromophenylacetic acid-containing complex exhibited a GI50 of 0.7 nM, which is 1700-fold more potent than cisplatin (1200 nM). [1]

Medicinal Chemistry Cancer Therapeutics Platinum Complexes

Molecular Weight Advantage for Synthetic Versatility in Building Block Selection

With a molecular weight of 230.06 g/mol, (4-Amino-3-bromophenyl)acetic acid is significantly heavier than its chloro (185.61 g/mol) and fluoro (169.15 g/mol) analogs due to the atomic mass of bromine (79.90 vs. 35.45 for Cl and 18.99 for F). This mass difference provides a useful 'handle' for mass spectrometric tracking during synthesis and for identifying fragments in mass-directed purification workflows. Additionally, the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) and fluorine (1.47 Å) can be exploited to probe steric tolerance in target binding pockets, making it a valuable tool in structure-activity relationship (SAR) studies. [1][2]

Synthetic Chemistry Building Block Selection Fragment-Based Drug Design

Halogen Size-Dependent Modulation of TRPV1 Antagonism: Bromine Confers Enhanced Antagonism Over Chlorine

While specific TRPV1 activity data for (4-Amino-3-bromophenyl)acetic acid is unavailable, a class-level structure-activity relationship has been established for halogenated phenylacetic acid derivatives in modulating TRPV1 channel function. Studies indicate that halogenation shifts functional activity at TRPV1 toward antagonism, with the extent of antagonism increasing as the size of the halogen increases (I > Br > Cl). This trend suggests that the bromine substitution in (4-Amino-3-bromophenyl)acetic acid-derived molecules would confer greater TRPV1 antagonism than the corresponding chloro analog, making it a preferred starting scaffold for developing TRPV1-targeted therapeutics.

Ion Channel Pharmacology Pain Research TRPV1 Antagonism

Synthetic Route Optimization: Hydrolytic Deprotection of 4-Acetamido-3-bromophenylacetic acid

A published synthetic procedure describes the preparation of (4-Amino-3-bromophenyl)acetic acid via acid hydrolysis of 4-acetamido-3-bromophenylacetic acid. Specifically, 44.5 g (0.164 mole) of the protected intermediate is heated with 131 ml of 6 N hydrochloric acid to 100°C for 2 hours to afford the free amino compound. This established route provides a reliable, scalable method for accessing the building block with defined reaction parameters, in contrast to less well-documented syntheses for alternative halogenated analogs, thereby reducing development risk in large-scale procurements.

Process Chemistry Synthetic Methodology Building Block Synthesis

(4-Amino-3-bromophenyl)acetic acid: High-Value Application Scenarios Based on Quantified Differentiators


Medicinal Chemistry: CNS Penetrant Lead Optimization

Medicinal chemists designing CNS-active drug candidates should prioritize (4-Amino-3-bromophenyl)acetic acid as a core scaffold based on its favorable calculated logP (2.24) and TPSA (63.32 Ų). The TPSA falls well below the 70 Ų threshold often associated with blood-brain barrier penetration, while the moderate lipophilicity (logP > 2) supports membrane permeability without excessive hydrophobicity that could hinder solubility. The bromine atom provides a convenient heavy-atom label for LC-MS tracking of synthetic intermediates. [1][2]

Oncology Drug Discovery: Building Block for Potent Cytotoxic Agents

For research groups focused on developing novel anticancer platinum complexes or related metal-based therapeutics, (4-Amino-3-bromophenyl)acetic acid serves as a strategically advantageous building block. Class-level evidence demonstrates that bromophenylacetic acid-derived Pt(IV) complexes exhibit sub-nanomolar GI50 values (0.7 nM in Du145 prostate cancer cells) and outperform cisplatin by up to 1700-fold. This scaffold is therefore a rational choice for generating compound libraries aimed at overcoming platinum resistance in oncology. [3]

TRPV1-Targeted Pain and Inflammation Research

Investigators developing TRPV1 antagonists for pain management or anti-inflammatory applications should consider (4-Amino-3-bromophenyl)acetic acid as a preferred starting material over chloro or fluoro analogs. The established SAR trend indicates that bromine substitution enhances TRPV1 antagonism relative to smaller halogens (I > Br > Cl), positioning brominated derivatives for greater target engagement and functional efficacy.

Process Chemistry: Scalable Synthesis of Halogenated Arylamine Building Blocks

Process chemists requiring multi-gram to kilogram quantities of a 3-halo-4-aminophenylacetic acid building block should favor (4-Amino-3-bromophenyl)acetic acid due to the availability of a detailed, published synthetic procedure. The documented route—hydrolysis of 4-acetamido-3-bromophenylacetic acid with 6N HCl at 100°C for 2 hours—provides a validated starting point for process development and scale-up, thereby reducing time and resource investment compared to exploring de novo routes for alternative halogen analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-3-bromophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.